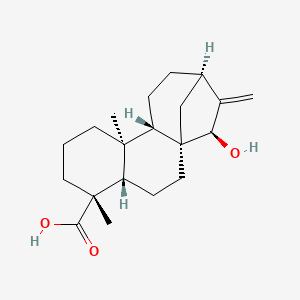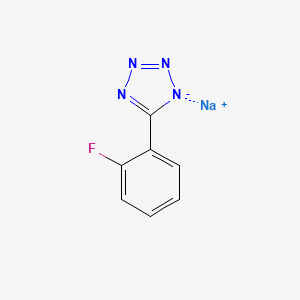
Deacetylxylopic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetylxylopic acid is a natural product found in Rhadinothamnus rudis and Tithonia longiradiata with data available.
Aplicaciones Científicas De Investigación
HDACIs, like sodium phenylbutyrate, can induce histone hyperacetylation in target cells and may restore sensitivity to anti-leukemic effects in acute promyelocytic leukemia (Warrell et al., 1998).
D-beta-hydroxybutyric acid, related to the metabolic pathway of HDACIs, plays a role in providing cellular energy in ischemic states such as stroke, myocardial insufficiency, and physical fatigue (Cahill, 2006).
Studies on gamma-hydroxybutyric aciduria reveal insights into a rare inborn error of GABA metabolism, highlighting the therapeutic challenges and pathomechanistic concepts related to HDACIs (Gibson, 2005).
Poly(beta-hydroxybutyrate) production and consumption by microorganisms under dynamic substrate supply provide insights into microbial responses to environmental conditions, relevant for biotechnological applications of HDACIs (van Aalst-van Leeuwen et al., 1997).
The metabolic profile of specific HDACIs, such as 3-Acetyl-11-Keto-β-Boswellic Acid, in human and other species, demonstrates their bioactivity and potential therapeutic applications (Cui et al., 2016).
The specificity of lysine deacetylase inhibitors (KDACIs) and their effect on acetylation signatures reveal the potential of these compounds in cancer and other disease treatments (Schölz et al., 2015).
Mecanismo De Acción
Target of Action
More research is needed to identify the specific targets of this compound .
Biochemical Pathways
For instance, the acetyl CoA pathway, which requires approximately 10 enzymes and as many organic cofactors, catalyzes the conversion of H2 and CO2 to formate, acetate, and pyruvate
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Deacetylxylopic acid is currently unknown .
Result of Action
More research is needed to describe the specific effects of this compound .
Action Environment
The influence of environmental factors on this compound’s action, efficacy, and stability is currently unknown. For instance, the acetyl CoA pathway, which is influenced by environmental factors such as the presence of suitable inorganic catalysts
Análisis Bioquímico
Biochemical Properties
Deacetylxylopic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with deacetylases, a class of enzymes that catalyze the hydrolysis of acetylated substrates to remove the acetyl group. This interaction is crucial for producing various deacetylated compounds, such as chitosan-oligosaccharide, mycothiol, and glucosamines . This compound’s interaction with these enzymes highlights its potential in pharmaceutical and industrial applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context. For example, this compound can inhibit acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis . This inhibition leads to a decrease in fatty acid production, which can have various downstream effects on cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature but may decompose at higher temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are essential for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase and deacetylases, influencing the synthesis and degradation of various metabolites . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within different tissues can influence its overall efficacy and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
(1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGJRXSJJHLPGZ-JXNMKVQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



